9H-Carbazole, 9-acetyl-3-methyl-

CAS No.: 33634-03-6

Cat. No.: VC18912130

Molecular Formula: C15H13NO

Molecular Weight: 223.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 33634-03-6 |

|---|---|

| Molecular Formula | C15H13NO |

| Molecular Weight | 223.27 g/mol |

| IUPAC Name | 1-(3-methylcarbazol-9-yl)ethanone |

| Standard InChI | InChI=1S/C15H13NO/c1-10-7-8-15-13(9-10)12-5-3-4-6-14(12)16(15)11(2)17/h3-9H,1-2H3 |

| Standard InChI Key | XAYIVNWBCRKOSE-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC2=C(C=C1)N(C3=CC=CC=C32)C(=O)C |

Introduction

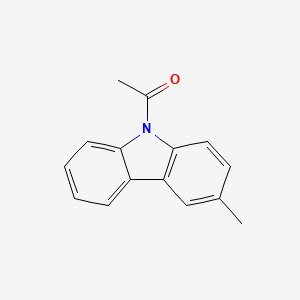

Chemical Structure and Molecular Characteristics

The molecular structure of 9H-carbazole, 9-acetyl-3-methyl- consists of a carbazole backbone (a tricyclic system with two benzene rings fused to a pyrrole ring) substituted with an acetyl (-COCH₃) group at position 9 and a methyl (-CH₃) group at position 3. This configuration significantly alters the compound’s electronic density distribution compared to unsubstituted carbazole.

Key Structural Features:

-

Molecular Formula: C₁₅H₁₃NO

-

Molecular Weight: 223.27 g/mol

-

Functional Groups: Acetyl (electron-withdrawing) and methyl (electron-donating) groups.

The acetyl group introduces a ketone moiety, enabling participation in nucleophilic addition reactions, while the methyl group enhances steric bulk and influences solubility . Spectroscopic characterization via Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy confirms the substitution pattern:

-

¹H NMR: Signals near δ 2.6 ppm (methyl protons) and δ 8.1–8.9 ppm (aromatic protons).

-

IR: Stretching vibrations at ~1680 cm⁻¹ (C=O) and ~2900 cm⁻¹ (C-H of methyl).

Synthesis and Reaction Pathways

The synthesis of 9H-carbazole, 9-acetyl-3-methyl- typically involves multi-step modifications of the carbazole core. A representative protocol, adapted from similar carbazole derivatives , includes:

Step 1: Acetylation at Position 9

Carbazole undergoes Friedel-Crafts acetylation using acetyl chloride and a Lewis acid (e.g., AlCl₃) in anhydrous dichloromethane. This step selectively acetylates the 9-position due to its high electron density.

Step 2: Methylation at Position 3

The acetylated intermediate is methylated via Ullmann coupling or using methyl iodide in the presence of a base (e.g., K₂CO₃).

Reaction Conditions:

| Parameter | Value |

|---|---|

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 80°C |

| Catalyst | NaOH |

| Reaction Time | 24 hours |

| Yield | ~86% |

This method, analogous to the synthesis of 3-(9H-carbazol-9-yl)-9H-carbazole , highlights the importance of optimizing solvent systems and catalysts to achieve high regioselectivity.

Industrial and Electronic Applications

Organic Light-Emitting Diodes (OLEDs)

The compound’s planar structure and extended π-conjugation make it suitable for emissive layers. Its acetyl group improves electron injection properties, critical for device efficiency.

Dye and Polymer Synthesis

As a precursor for conducting polymers (e.g., polycarbazoles), it enhances thermal stability and charge mobility in materials used for sensors and photovoltaic cells .

Analytical Characterization Techniques

| Method | Application | Key Observations |

|---|---|---|

| NMR Spectroscopy | Confirms substitution pattern | Aromatic proton shifts |

| Mass Spectrometry | Determines molecular ion (m/z = 223) | Fragmentation patterns |

| HPLC | Purity assessment | Retention time ~8.2 min |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume